
2-(tert-Butyl)-3-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-3-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It features a naphthalene ring substituted with a tert-butyl group at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-nitronaphthalene typically involves nitration of 2-tert-butylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of runaway reactions.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-3-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and sulfonating agents.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst, sulfonating agents like sulfur trioxide.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(tert-Butyl)-3-aminonaphthalene.
Substitution: 2-(tert-Butyl)-3-halogenonaphthalene, 2-(tert-Butyl)-3-sulfonaphthalene.
Oxidation: Naphthoquinones and other oxidized derivatives.
Scientific Research Applications
2-(tert-Butyl)-3-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in studies related to the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar nitroaromatic compounds in biological environments.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as pharmaceutical agents. Its nitro group can be modified to create compounds with potential therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-3-nitronaphthalene is primarily related to its nitro group. The nitro group can undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with biological molecules, leading to various biochemical effects. The compound can also undergo electrophilic aromatic substitution reactions, allowing it to interact with other chemical species and form new compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-3-aminonaphthalene
- 2-(tert-Butyl)-3-halogenonaphthalene
- 2-(tert-Butyl)-3-sulfonaphthalene
- 2-(tert-Butyl)-3-naphthoquinone
Uniqueness
2-(tert-Butyl)-3-nitronaphthalene is unique due to the presence of both a tert-butyl group and a nitro group on the naphthalene ring. This combination of substituents imparts distinct chemical properties to the compound, such as increased stability and reactivity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The nitro group, on the other hand, is an electron-withdrawing group that can participate in various redox reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-tert-butyl-3-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)12-8-10-6-4-5-7-11(10)9-13(12)15(16)17/h4-9H,1-3H3 |
InChI Key |
AEPMJQXEPRKPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)
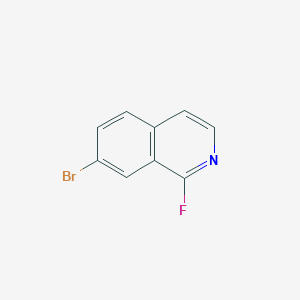


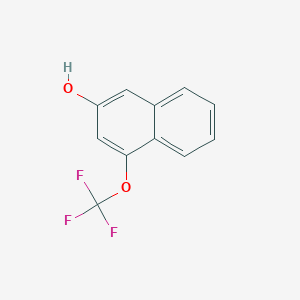

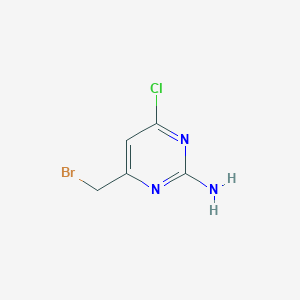
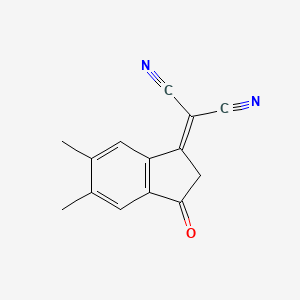

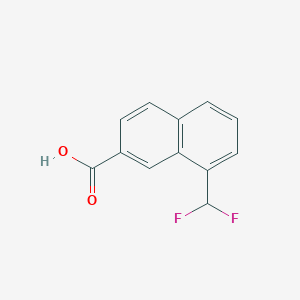
![2-(Bromomethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B11880665.png)
